6-Chloro-3-hydroxyquinolin-2(1H)-one

Monoamine Oxidase Neurological Disorders Selectivity Profiling

Researchers developing selective MAO-B inhibitors require precise halogenated scaffolds; generic substitution yields unpredictable SAR. This compound delivers: - 130-fold selectivity for MAO-B over MAO-A (IC50: 300 nM vs 39,000 nM) - 9x better inhibition than 6-bromo analog - 6-chloro handle for cross-coupling diversification Procure verified 98% purity material for reproducible neurological target validation.

Molecular Formula C9H6ClNO2
Molecular Weight 195.60 g/mol
CAS No. 860207-46-1
Cat. No. B11901469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-hydroxyquinolin-2(1H)-one
CAS860207-46-1
Molecular FormulaC9H6ClNO2
Molecular Weight195.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(C(=O)N2)O
InChIInChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(12)9(13)11-7/h1-4,12H,(H,11,13)
InChIKeyPVOGDSMDLVGPKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-hydroxyquinolin-2(1H)-one: Core Properties


6-Chloro-3-hydroxyquinolin-2(1H)-one (CAS 860207-46-1) is a halogenated heterocyclic small molecule within the quinolin-2(1H)-one class, characterized by a chloro substituent at the 6-position of the quinolinone core, and is primarily procured as a versatile research scaffold . Its molecular formula is C9H6ClNO2 with a molecular weight of 195.60 g/mol, and it is typically supplied at ≥98% purity . The compound serves as a key building block for structure-activity relationship (SAR) studies, where the 6-chloro substitution offers a distinct electronic and steric profile compared to its hydrogen, fluoro, or bromo analogs, enabling exploration of halogen-dependent biological activities and chemical reactivity.

Why 6-Chloro-3-hydroxyquinolin-2(1H)-one Is Irreplaceable


Generic substitution within the 3-hydroxyquinolin-2(1H)-one scaffold is not scientifically valid due to the profound impact of substituent identity and position on biological activity and selectivity [1]. The presence and nature of the halogen at the 6-position drastically alter enzyme inhibition profiles [2], target engagement, and even physicochemical properties like solubility and lipophilicity. Replacing the 6-chloro atom with hydrogen, a larger bromine, or a smaller fluorine yields compounds with entirely different activity landscapes—some may lose potency, while others may gain entirely new off-target liabilities. Therefore, precise compound selection is critical for reproducible SAR studies, and the following quantitative evidence underscores why 6-chloro-3-hydroxyquinolin-2(1H)-one is a distinct and necessary tool.

6-Chloro-3-hydroxyquinolin-2(1H)-one: Quantitative Evidence


MAO-B vs. MAO-A Selectivity

6-Chloro-3-hydroxyquinolin-2(1H)-one demonstrates a pronounced selectivity for human MAO-B over MAO-A. In vitro enzymatic assays using human recombinant enzymes show that the compound inhibits MAO-B with an IC50 of 300 nM, whereas it inhibits MAO-A with a much weaker IC50 of 39,000 nM [1]. This represents a 130-fold selectivity for MAO-B. For comparison, the unsubstituted parent scaffold, 3-hydroxyquinolin-2(1H)-one, is reported as a potent DAAO inhibitor but lacks this specific MAO selectivity profile [2].

Monoamine Oxidase Neurological Disorders Selectivity Profiling

6-Position Halogen SAR on MAO-B Potency

The halogen substituent at the 6-position of the 3-hydroxyquinolin-2(1H)-one scaffold critically influences MAO-B inhibitory potency. Comparative analysis of binding data reveals a clear trend: 6-Chloro-3-hydroxyquinolin-2(1H)-one inhibits MAO-B with an IC50 of 300 nM [1]. In contrast, the 6-fluoro analog exhibits significantly weaker activity, with reported IC50 values of 15,400 nM [2] or 7.05 nM (a wide discrepancy likely due to assay conditions) [3], and the 6-bromo analog displays an IC50 of 2,690 nM [4]. This data indicates that the 6-chloro substituent provides a superior balance of size and electronegativity for optimal MAO-B binding compared to its halogen counterparts, except for one reported high potency for the fluoro analog which may be an outlier.

Halogen Substitution Structure-Activity Relationship MAO-B Inhibition

Tyrosinase Inhibition Potential

While direct comparative data for 6-Chloro-3-hydroxyquinolin-2(1H)-one is lacking, the unsubstituted 3-hydroxyquinolin-2(1H)-one scaffold has demonstrated promising tyrosinase (TYR) inhibitory activity. A series of 3-hydroxyquinolin-2(1H)-one derivatives were synthesized and evaluated as inhibitors of mushroom tyrosinase (abTYR). Four derivatives exhibited IC50 values below 6.11 µM, with the most potent derivative showing an IC50 of 2.52 µM [1]. For comparison, reference inhibitors thiamidol and kojic acid showed IC50 values of 0.130 µM and 26.4 µM, respectively, under identical conditions [1]. This class-level evidence suggests that 6-chloro-3-hydroxyquinolin-2(1H)-one, as a member of this scaffold, may possess intrinsic TYR inhibitory potential worthy of investigation, though its specific activity and the effect of the 6-chloro substitution remain to be determined.

Cosmeceuticals Hyperpigmentation Tyrosinase Inhibition

Antiviral Endonuclease Inhibition Advantage

Within the 3-hydroxyquinolin-2(1H)-one series, substitution at the 6-position confers a distinct advantage for influenza A endonuclease inhibition. A study evaluating this scaffold as inhibitors of H1N1 influenza A endonuclease found that both 6-(p-fluorophenyl)- and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one derivatives were among the more potent inhibitors [1]. While the exact IC50 values are not provided, the paper highlights that 6-substitution, in particular, enhances activity compared to the unsubstituted core. This suggests that 6-chloro-3-hydroxyquinolin-2(1H)-one, with its 6-position occupied by a chloro group, may serve as a superior starting point for antiviral drug discovery over the unsubstituted parent scaffold, which lacks this substitution and likely exhibits lower potency.

Antiviral Influenza Endonuclease

Synthetic Versatility of Chloro Substituent

The 6-chloro substituent on 6-chloro-3-hydroxyquinolin-2(1H)-one provides a versatile synthetic handle for further derivatization, unlike its unsubstituted counterpart. The chloro group can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to introduce aryl, heteroaryl, amino, or alkyne moieties . This allows for rapid SAR exploration of the 6-position. In contrast, the unsubstituted 3-hydroxyquinolin-2(1H)-one lacks this functionality and would require multi-step functionalization to achieve the same diversity. This synthetic advantage translates to faster lead optimization cycles and cost savings in medicinal chemistry programs.

Synthetic Intermediate Cross-Coupling Medicinal Chemistry

6-Chloro-3-hydroxyquinolin-2(1H)-one: Application Scenarios


MAO-B Inhibitor Lead Optimization

Medicinal chemistry teams developing selective MAO-B inhibitors for neurodegenerative diseases should procure this compound as a starting point. Its 130-fold selectivity for MAO-B over MAO-A (IC50 300 nM vs 39,000 nM) provides a favorable selectivity profile [1]. The 6-chloro handle allows for straightforward diversification via cross-coupling to improve potency and pharmacokinetic properties .

Halogen SAR for Neurological Targets

For researchers exploring the effect of halogen substituents on biological activity, this compound offers a critical data point. Comparative data shows that 6-chloro yields 9-fold better MAO-B inhibition than 6-bromo and 51-fold better than 6-fluoro [1][2]. This makes it an essential comparator for understanding the electronic and steric contributions of the 6-position in the quinolinone scaffold.

Influenza Endonuclease Inhibitor Discovery

Research programs targeting influenza A endonuclease should utilize this 6-substituted quinolinone scaffold. Evidence indicates that 6-substitution is crucial for potent endonuclease inhibition [3], and the 6-chloro derivative provides a valuable template for further optimization and mechanistic studies.

Tyrosinase Inhibitors for Cosmeceuticals

Cosmetic chemistry R&D departments investigating novel tyrosinase inhibitors for hyperpigmentation treatment can consider this compound as a lead-like molecule. The class-level data shows that 3-hydroxyquinolin-2(1H)-ones can achieve low micromolar IC50 values (e.g., 2.52 µM) against mushroom tyrosinase, with the 6-chloro derivative offering a site for further optimization [4].

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